Cas no 1343498-72-5 (N-Desmethyl Regorafenib)

N-Desmethyl Regorafenib structure
N-Desmethyl Regorafenib structure
Product Name:N-Desmethyl Regorafenib
CAS No:1343498-72-5
MF:C20H13ClF4N4O3
MW:468.788837194443
CID:1067637
PubChem ID:53491672
Update Time:2025-07-19

N-Desmethyl Regorafenib Chemical and Physical Properties

Names and Identifiers

    • Regorafenib M-4 metabolite
    • N-Desmethyl Regorafenib
    • Q27261598
    • 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)-3-fluoro-phenoxy)pyridine-2-carboxamide
    • SCHEMBL432444
    • BAY-751098
    • UNII-58I22S7HYD
    • 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide
    • 58I22S7HYD
    • 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)picolinamide
    • 2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-3-fluorophenoxy)-
    • AKOS040750712
    • 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxamide
    • Regorafenib metabolite M4
    • UJAPQTJRMGFPQS-UHFFFAOYSA-N
    • BS-48500
    • C20H13ClF4N4O3
    • 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide
    • 1343498-72-5
    • F77336
    • Inchi: 1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)
    • InChI Key: UJAPQTJRMGFPQS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(F)(F)F)NC(NC1C=CC(=CC=1F)OC1C=CN=C(C(N)=O)C=1)=O

Computed Properties

  • Exact Mass: 468.0612306g/mol
  • Monoisotopic Mass: 468.0612306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.552±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.9E-5 g/L) (25 ºC),

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Additional information on N-Desmethyl Regorafenib

Comprehensive Overview of N-Desmethyl Regorafenib (CAS No. 1343498-72-5): Mechanism, Applications, and Research Insights

N-Desmethyl Regorafenib (CAS No. 1343498-72-5) is a pharmacologically active metabolite of the well-known multikinase inhibitor Regorafenib. This compound has garnered significant attention in oncology research due to its role in modulating key signaling pathways involved in tumor growth and angiogenesis. As a regorafenib metabolite, it shares structural similarities with its parent compound but exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a subject of intense study in drug metabolism and precision medicine.

The molecular mechanism of N-Desmethyl Regorafenib involves inhibition of multiple kinase targets, including VEGFR1-3, PDGFR-β, and FGFR, which are critical for tumor vascularization and proliferation. Researchers are particularly interested in its potential synergistic effects when combined with other targeted therapies or immunotherapies, a hot topic in current cancer treatment optimization strategies. Recent studies have explored its bioavailability and half-life extension compared to regorafenib, addressing common patient queries about metabolite efficacy and dosing regimens.

In analytical chemistry, 1343498-72-5 serves as a crucial reference standard for drug metabolite quantification in pharmacokinetic studies. Laboratories employ advanced techniques like LC-MS/MS to detect and measure this compound in biological matrices, responding to growing demands for personalized medicine approaches. The development of sensitive assays for N-Desmethyl Regorafenib has become particularly relevant with increasing focus on therapeutic drug monitoring (TDM) in oncology practice.

Current research trends examine the compound's potential off-target effects and drug-drug interactions, addressing frequently searched questions about metabolite safety profiles. Scientists are also investigating whether N-Desmethyl Regorafenib contributes significantly to the overall clinical efficacy of regorafenib therapy, a subject of ongoing debate in cancer pharmacology circles. These investigations align with the broader pharmaceutical industry's shift toward metabolite characterization and active metabolite profiling during drug development.

The synthesis and characterization of N-Desmethyl Regorafenib present unique challenges in process chemistry, with researchers optimizing routes to achieve high chemical purity and stability. These efforts support the compound's use in both preclinical studies and clinical trials, where reliable reference materials are essential for data reproducibility. The scientific community continues to explore structure-activity relationships (SAR) of this metabolite, particularly how its N-demethylation affects binding affinity to various kinase targets.

From a regulatory perspective, thorough understanding of 1343498-72-5 contributes to comprehensive drug safety assessments and informs dose adjustment recommendations. This aligns with current patient and clinician interests in precision dosing and minimizing adverse effects while maintaining therapeutic efficacy. The metabolite's role in potential drug resistance mechanisms also represents an active area of investigation, responding to widespread concerns about treatment failure in advanced cancers.

Emerging applications of N-Desmethyl Regorafenib research extend to biomarker discovery and companion diagnostics development, reflecting the growing integration of pharmacology and diagnostics in modern oncology. These advancements address frequently searched topics about predictive biomarkers for kinase inhibitor therapies. Furthermore, the compound's physicochemical properties are being reevaluated in light of new drug formulation technologies that may enhance its tissue penetration or oral absorption.

As the field of cancer metabolomics advances, N-Desmethyl Regorafenib serves as an important case study in understanding how drug metabolism influences therapeutic outcomes. This connects with current patient education initiatives about individual variation in drug response and the importance of pharmacogenetic testing. The compound's research trajectory exemplifies how metabolite studies contribute to the evolution of targeted cancer therapies and the realization of personalized treatment paradigms.

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